Bodipy Isothiocyanate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

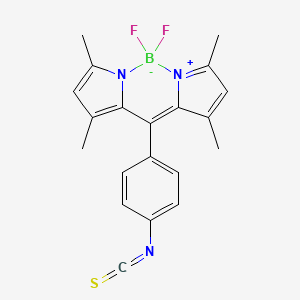

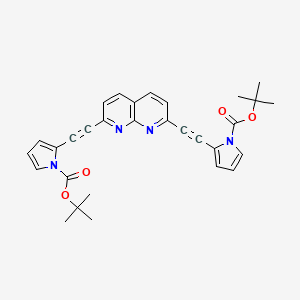

Bodipy Isothiocyanate (BDI) is a popular fluorophore utilized in scientific research due to its diverse applications . Acting as a fluorescent dye, BDI emits light when subjected to specific wavelengths of light. Its extensive use encompasses fluorescence spectroscopy, imaging, and labeling experiments .

Synthesis Analysis

BODIPY dyes have three main reactive sites: α-, β-pyrrolic and meso positions, which enable modifications for the synthesis of various donor–acceptor BODIPY dyes . BODIPY derivatives that exhibit high thermal and photostability, low-cost production, strong NIR absorption/emission, and a low bandgap have been explored for photovoltaic and biomedical applications .Molecular Structure Analysis

Structurally, BODIPY is a boron complex of dipyrromethene unit which can be considered as a “rigidified” monomethine cyanine dye . This structural rigidification results unusually high fluorescence yields of the BODIPY core .Chemical Reactions Analysis

BODIPY dyes have been turned from highly fluorescent labels into efficient triplet photosensitizers with strong absorption in the visible region (from green to orange) . Various reactions, such as Pd-catalyzed cross-coupling reactions, Grignard reactions, the Knoevenagel reaction and many more, at the α-, β-pyrrolic and meso positions of the BODIPY core have been discussed .Physical And Chemical Properties Analysis

BODIPYs are renowned fluorescent dyes with strong and tunable absorption in the visible region, high thermal and photo-stability and exceptional fluorescence quantum yields . They have high molar absorption coefficients (up to 120,000 M−1 cm−1), excellent thermal and photo-stability and a high fluorescence quantum yield .Scientific Research Applications

Bodipy Isothiocyanate: A Comprehensive Analysis of Scientific Research Applications

Biomedical Imaging: Bodipy Isothiocyanate dyes are widely used in biomedical imaging due to their excellent fluorescence properties. They serve as powerful tools for visualizing biological processes and structures at the cellular and molecular levels. Their applications include cellular imaging agents, where they help in tracking and observing cellular functions in real-time .

Photodynamic Therapy: In the field of photodynamic therapy (PDT), Bodipy Isothiocyanate dyes act as triplet photosensitizers. They are activated by light to produce a therapeutic effect, such as inducing apoptosis in cancer cells through photo-mediated cell death .

Sensing and Detection: These dyes are also employed as chemical and bio-sensors due to their sensitivity to changes in their environment, which leads to variations in their fluorescence. This property is utilized for detecting specific molecules or ions within biological systems .

Cancer Research: Bodipy-based molecules have been developed to specifically accumulate in cancer cells, becoming lethal when activated by light. This targeted approach allows for selective treatment of cancerous cells while minimizing damage to healthy tissue .

Solar Energy Conversion: The application of Bodipy Isothiocyanate dyes extends to solar energy conversion, particularly in organic photovoltaics (OPV). They are used in dye-sensitized solar cells due to their ability to absorb light and convert it into electrical energy efficiently .

Photocatalysis: These dyes are also involved in photocatalysis, where they facilitate chemical reactions upon light activation. This application is significant in developing sustainable and green chemistry solutions .

Self-Assembled Architectures: Researchers utilize Bodipy Isothiocyanate dyes in creating self-assembled architectures. These structures have potential applications in nanotechnology and materials science due to their organized and predictable patterns .

Fluorescent-PET Probes: Lastly, Bodipy Isothiocyanate dyes are used as fluorescent-Positron Emission Tomography (PET) probes. They combine the high sensitivity of PET imaging with the high resolution of fluorescence imaging, enhancing diagnostic capabilities .

Mechanism of Action

Target of Action

Bodipy Isothiocyanate is primarily used as a fluorescent probe in various applications due to its unique properties . It has been shown to target the intracellular domain of the Epidermal Growth Factor Receptor (EGFR) . EGFR is a cell surface protein that binds to epidermal growth factor, leading to cell proliferation and differentiation.

Mode of Action

Bodipy Isothiocyanate interacts with its targets through covalent conjugation. For instance, a near-IR Bodipy was covalently conjugated via its isothiocyanate groups to Erlotinib molecules, a known tyrosine kinase inhibitor (TKI), to produce novel Bodipy-TKI conjugates . These conjugates were shown to bind to the EGFR kinase and accumulate more efficiently within human cells that over-express EGFR than Bodipy alone .

Biochemical Pathways

Bodipy Isothiocyanate affects the EGFR signaling pathway. When the Bodipy-TKI conjugates bind to the EGFR kinase, they inhibit the kinase activity, thereby affecting the downstream signaling pathways . This can lead to changes in cell proliferation and differentiation.

Pharmacokinetics

It is known that bodipy isothiocyanate and its conjugates exhibit time-dependent cellular uptake . This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties may be influenced by factors such as the nature of the conjugate, the cell type, and the expression level of the target.

Result of Action

The result of Bodipy Isothiocyanate’s action is primarily observed at the molecular and cellular levels. The Bodipy-TKI conjugates were shown to inhibit the kinase activity of EGFR . This can lead to changes in cell proliferation and differentiation, potentially influencing the progression of diseases such as cancer.

Action Environment

The action of Bodipy Isothiocyanate can be influenced by various environmental factors. For instance, the compound’s fluorescence properties can be affected by factors such as pH, temperature, and the presence of other molecules . Additionally, the compound’s stability and efficacy can be influenced by factors such as light exposure and storage conditions.

Future Directions

BODIPY dyes and their derivatives have been the focus of considerable research interest and rapidly growing . Their structural versatility makes it possible to fine-tune their spectroscopic properties, and therefore they have been used in many scientific and technological fields . Future research will likely continue to explore the synthesis, spectroscopic properties, theoretical calculations, and application of BODIPY dyes and their derivatives .

properties

IUPAC Name |

2,2-difluoro-8-(4-isothiocyanatophenyl)-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18BF2N3S/c1-12-9-14(3)25-19(12)18(16-5-7-17(8-6-16)24-11-27)20-13(2)10-15(4)26(20)21(25,22)23/h5-10H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXAAJJOOBZTXQR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)C4=CC=C(C=C4)N=C=S)C)C)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18BF2N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10661823 |

Source

|

| Record name | {2-[(3,5-Dimethyl-2H-pyrrol-2-ylidene-kappaN)(4-isothiocyanatophenyl)methyl]-3,5-dimethyl-1H-pyrrolato-kappaN}(difluoro)boron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1349031-04-4 |

Source

|

| Record name | {2-[(3,5-Dimethyl-2H-pyrrol-2-ylidene-kappaN)(4-isothiocyanatophenyl)methyl]-3,5-dimethyl-1H-pyrrolato-kappaN}(difluoro)boron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S,4aS,8aS)-2-[(2R,3R)-3-[(3-Acetoxy-2-methylbenzoyl)amino]-4-phenythiobutyl]-decahydro-N-(2-hydroxy-1,1-dimethylethyl)-3-isoquinolinecarboxamide](/img/structure/B562510.png)

![(3S,4aS,8aS)-2-[(3R)-3-Amino-2-hydroxy-4-(phenylsulfanyl)butyl]decahydroisoquinoline-3-carboxylic acid](/img/structure/B562511.png)

![(3S,4aS,8aS)-Decahydro-N-(2-hydroxy-1,1-dimethylethyl)-2-[(2R,3R)-2-hydroxy-3-carbobenzyloxyamino-4-phenylthiobutyl]-3-isoquinolinecarboxamide](/img/structure/B562512.png)

methyl}naphthalene-2,7-disulfonic acid](/img/structure/B562521.png)

![N-Acetyl-S-{[4-(methanesulfinyl)butyl]carbamothioyl}-D-cysteine](/img/structure/B562528.png)